molecular formula C18H17N3O3 B11371829 N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide

Cat. No.: B11371829
M. Wt: 323.3 g/mol
InChI Key: PQLYJMGUDDPHIX-UHFFFAOYSA-N
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Description

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and a propoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as nitrile oxides and hydrazides. For instance, the reaction of 4-phenyl-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride can yield the corresponding acid chloride, which can then be reacted with hydrazine to form the oxadiazole ring.

    Attachment of the Propoxybenzamide Moiety: The propoxybenzamide moiety can be introduced through a nucleophilic substitution reaction. For example, 3-propoxybenzoic acid can be converted to its corresponding acid chloride using thionyl chloride, which can then react with the oxadiazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines.

    Substitution: The phenyl and propoxybenzamide groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound’s interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide is unique due to its specific structural features, such as the propoxybenzamide moiety, which can impart distinct biological and chemical properties. Compared to similar compounds, it may exhibit different pharmacokinetic profiles, binding affinities, and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17N3O3

Molecular Weight

323.3 g/mol

IUPAC Name

N-(4-phenyl-1,2,5-oxadiazol-3-yl)-3-propoxybenzamide

InChI

InChI=1S/C18H17N3O3/c1-2-11-23-15-10-6-9-14(12-15)18(22)19-17-16(20-24-21-17)13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,19,21,22)

InChI Key

PQLYJMGUDDPHIX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=CC=C3

Origin of Product

United States

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